molecular formula C23H21FN6O6 B2937803 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 921890-58-6

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B2937803
CAS RN: 921890-58-6
M. Wt: 496.455
InChI Key: FTDNXCDKRYMFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and dimethoxy-nitrobenzamide groups would likely have significant effects on the molecule’s overall shape and electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. For example, the nitro group is often reactive, especially in reduction reactions. The pyrazolo[3,4-d]pyrimidin-1-yl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the presence of the various functional groups .

Scientific Research Applications

Medical Imaging Applications

Research on pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , has demonstrated potential applications in Positron Emission Tomography (PET) imaging for tumor detection. These compounds have been designed and labeled with radioactive isotopes like Fluorine-18, allowing for the non-invasive imaging of tumors in vivo. Such derivatives show promising results in terms of tumor uptake and contrast in imaging studies compared to traditional imaging agents, indicating their potential utility in the early detection and monitoring of cancerous tissues (Xu et al., 2011).

Anticancer Activities

Compounds related to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide have been synthesized and tested for their anticancer activities. For instance, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been prepared and evaluated for their antitumor activities against human breast adenocarcinoma cell lines. Some of these compounds have shown significant inhibitory activities, highlighting their potential as leads for the development of new anticancer agents (Abdellatif et al., 2014).

Future Directions

The compound could potentially be of interest in pharmaceutical research, given the known biological activity of other compounds containing a pyrazolo[3,4-d]pyrimidin-1-yl group . Further studies would be needed to explore its potential uses.

properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O6/c1-35-19-9-15(18(30(33)34)10-20(19)36-2)22(31)25-7-8-29-21-16(11-27-29)23(32)28(13-26-21)12-14-5-3-4-6-17(14)24/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDNXCDKRYMFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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